molecular formula C15H14N2 B146899 1,3-Di-p-tolylcarbodiimide CAS No. 726-42-1

1,3-Di-p-tolylcarbodiimide

Cat. No.: B146899
CAS No.: 726-42-1
M. Wt: 222.28 g/mol
InChI Key: BOSWPVRACYJBSJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Di-p-tolylcarbodiimide plays a significant role in biochemical reactions. It is a reactant for the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles or quinazolines via nucleophilic addition and intramolecular C-C bond formation, benzoxazole and benzimidazole derivatives via cross-coupling reactions, and gem-difluorodihydrouracil derivatives via addition reactions . The nature of these interactions involves the formation of new bonds and the breaking of existing ones.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a reactant in various chemical reactions. It participates in nucleophilic addition and intramolecular C-C bond formation, cross-coupling reactions, and addition reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Di-p-tolylcarbodiimide can be synthesized through various methods. One common method involves the reaction of p-toluidine with phosgene to form p-tolyl isocyanate , which is then treated with another equivalent of p-toluidine to yield di-p-tolylcarbodiimide . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of di-p-tolylcarbodiimide may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity di-p-tolylcarbodiimide .

Chemical Reactions Analysis

Types of Reactions: 1,3-Di-p-tolylcarbodiimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,3-Di-p-tolylcarbodiimide is widely used in organic synthesis, particularly in the formation of peptides and proteins. It serves as a coupling reagent, facilitating the formation of peptide bonds .

Biology and Medicine: In biological research, di-p-tolylcarbodiimide is used to modify proteins and nucleic acids. It plays a role in the synthesis of biologically active compounds and drug development .

Industry: In industrial applications, di-p-tolylcarbodiimide is used in the production of polymers, resins, and other materials. It is also employed in the synthesis of specialty chemicals and intermediates .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Compared to other carbodiimides, it offers distinct advantages in terms of reaction conditions and product yields .

Properties

InChI

InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSWPVRACYJBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222923
Record name Di-p-tolylcarbodiimide
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726-42-1
Record name N,N′-Methanetetraylbis[4-methylbenzenamine]
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Record name 1,3-Di-p-tolylcarbodiimide
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Record name Bis(p-tolyl)carbodiimide
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Record name Di-p-tolylcarbodiimide
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Record name Di-p-tolylcarbodiimide
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Record name 1,3-DI-P-TOLYLCARBODIIMIDE
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Synthesis routes and methods

Procedure details

p-Tolylisocyanate (150 parts) was stirred under a nitrogen atmosphere at 115° C with 2,2,2-diazabicyclo-octane equivalent to the acidity of the isocyanate (0.14 parts) and 1-phenyl-3-methyl-phospholene-1-oxide (0.75 parts of a 0.1% solution in perchloroethylene) an amount of 5 ppm on the isocyanate. After 8 hours, examination by infra-red showed all isocyanate groups to have disappeared. The red-brown single phase liquid was distilled in vacuo to give 96.2 parts (77% of theory) of di-p-tolylcarbodiimide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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